4-(4-Fluorophenyl)oxane-2,6-dione
Description
4-(4-Fluorophenyl)oxane-2,6-dione is a cyclic anhydride derivative featuring a fluorinated aromatic substituent at the 4-position of the oxane ring. This compound belongs to a class of structurally diverse oxane-diones, which are widely used as scaffolds in medicinal chemistry and materials science due to their reactivity and ability to act as precursors for esterification or amidation reactions .
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
4-(4-fluorophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H9FO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 |
InChI Key |
BZPVATHCQGARAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)oxane-2,6-dione typically involves the reaction of a pyran derivative with a fluorophenyl compound under specific conditions. One common method involves the use of a catalyst such as trifluoroacetic acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced .
Scientific Research Applications
4-(4-Fluorophenyl)oxane-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | 4-(4-Fluorophenyl) | 4-(Propan-2-yl) | 4-(Trifluoropropyl) | 4-(Pentafluoroethyl) | 4-(3,4-Dimethoxyphenyl) |
|---|---|---|---|---|---|
| Substituent Type | Aryl | Alkyl | Fluorinated Alkyl | Fluorinated Alkyl | Polar Aryl |
| Molecular Weight (g/mol) | ~208 | 156.18 | 210.2 | 232.10 | — |
| PSA | Moderate | Low | Moderate | High | 61.83 |
| Key Application | Drug intermediates | Scaffold synthesis | Bioactive molecules | Specialty chemicals | Hydrophilic polymers |
Notes
- Availability : Some fluorinated oxane-diones (e.g., 4-(3,3,3-Trifluoropropyl)) are discontinued, possibly due to synthesis complexity or regulatory concerns .
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